Cas no 941717-08-4 (N-Methyl-2-(morpholinosulfonyl)benzylamine)

N-Methyl-2-(morpholinosulfonyl)benzylamine 化学的及び物理的性質
名前と識別子
-
- N-Methyl-2-(morpholinosulfonyl)benzylamine
- 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine 97
- N-methyl-1-(2-morpholin-4-ylsulfonylphenyl)methanamine
- 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine
- MS-22649
- 941717-08-4
- N-Methyl-1-[2-(morpholine-4-sulfonyl)phenyl]methanamine
- 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine 97%
- N-Methyl-1-(2-(morpholinosulfonyl)phenyl)methanamine
- methyl({[2-(morpholine-4-sulfonyl)phenyl]methyl})amine
- DTXSID70640477
- CS-0458869
- AKOS011600586
-
- インチ: InChI=1S/C12H18N2O3S/c1-13-10-11-4-2-3-5-12(11)18(15,16)14-6-8-17-9-7-14/h2-5,13H,6-10H2,1H3
- InChIKey: ASGSHKVYZRSASF-UHFFFAOYSA-N
- SMILES: CNCC1=CC=CC=C1S(=O)(=O)N2CCOCC2
計算された属性
- 精确分子量: 270.10400
- 同位素质量: 270.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 347
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 67Ų
じっけんとくせい
- ゆうかいてん: 68-70.5°C
- PSA: 67.02000
- LogP: 1.83650
N-Methyl-2-(morpholinosulfonyl)benzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529536-250mg |
N-methyl-1-(2-(morpholinosulfonyl)phenyl)methanamine |
941717-08-4 | 98% | 250mg |
¥757.00 | 2024-04-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261621-250mg |
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, |
941717-08-4 | 250mg |
¥1158.00 | 2023-09-05 | ||
TRC | M104675-10mg |
N-Methyl-2-(morpholinosulfonyl)benzylamine |
941717-08-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | OR14914-250mg |
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine |
941717-08-4 | 97% | 250mg |
£68.00 | 2024-05-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261621A-1 g |
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, |
941717-08-4 | 1g |
¥2,813.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-261621A-1g |
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, |
941717-08-4 | 1g |
¥2813.00 | 2023-09-05 | ||
TRC | M104675-50mg |
N-Methyl-2-(morpholinosulfonyl)benzylamine |
941717-08-4 | 50mg |
$ 70.00 | 2022-06-04 | ||
TRC | M104675-100mg |
N-Methyl-2-(morpholinosulfonyl)benzylamine |
941717-08-4 | 100mg |
$ 115.00 | 2022-06-04 | ||
Apollo Scientific | OR14914-1g |
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine |
941717-08-4 | 97% | 1g |
£166.00 | 2024-05-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261621-250 mg |
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, |
941717-08-4 | 250MG |
¥1,158.00 | 2023-07-11 |
N-Methyl-2-(morpholinosulfonyl)benzylamine 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
N-Methyl-2-(morpholinosulfonyl)benzylamineに関する追加情報
Professional Introduction to N-Methyl-2-(morpholinosulfonyl)benzylamine (CAS No. 941717-08-4)
N-Methyl-2-(morpholinosulfonyl)benzylamine, a compound with the chemical identifier CAS No. 941717-08-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure of N-Methyl-2-(morpholinosulfonyl)benzylamine incorporates a benzylamine moiety modified with a morpholino sulfonyl group, which imparts distinct chemical and pharmacological properties. Such modifications are strategically designed to enhance binding affinity, metabolic stability, and overall bioavailability, making this compound a promising candidate for further investigation.
The benzylamine component of N-Methyl-2-(morpholinosulfonyl)benzylamine is a well-known pharmacophore in medicinal chemistry, frequently employed in the synthesis of active pharmaceutical ingredients (APIs). Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. The introduction of the morpholino sulfonyl group further refines the compound's pharmacokinetic profile, potentially improving its solubility and reducing its tendency to undergo rapid metabolic degradation. These characteristics are particularly valuable in the development of small-molecule drugs that require prolonged circulation times and sustained therapeutic effects.
Recent research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug discovery. Compounds like N-Methyl-2-(morpholinosulfonyl)benzylamine exemplify this principle by combining established pharmacophores with novel functional groups to create molecules with enhanced biological activity. Studies have demonstrated that the morpholino sulfonyl moiety can modulate the electronic properties of the benzylamine core, leading to improved interactions with target proteins. This modulation has been observed in various contexts, including enzyme inhibition and receptor binding studies, where N-Methyl-2-(morpholinosulfonyl)benzylamine has shown promising results.
In addition to its structural significance, N-Methyl-2-(morpholinosulfonyl)benzylamine has been explored in several preclinical models as a potential therapeutic agent. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic properties, including a reasonable half-life and low toxicity profiles. These findings are particularly encouraging given the growing demand for drugs that can be administered less frequently while maintaining therapeutic efficacy. The compound's potential applications span multiple therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
The synthesis of N-Methyl-2-(morpholinosulfonyl)benzylamine involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the morpholino sulfonyl group followed by its coupling with the benzylamine moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, reducing costs and improving accessibility for research purposes. The ability to produce N-Methyl-2-(morpholinosulfonyl)benzylamine in good yields is crucial for both academic and industrial applications, facilitating further exploration of its biological activities.
The biological evaluation of N-Methyl-2-(morpholinosulfonyl)benzylamine has revealed several interesting properties that make it an attractive candidate for drug development. In vitro studies have shown that this compound can interact with various biological targets, including enzymes involved in signal transduction pathways and receptors implicated in disease mechanisms. For instance, research has suggested that N-Methyl-2-(morpholinosulfonyl)benzylamine may exhibit inhibitory effects on certain kinases, which are often overactive in cancer cells. Such findings underscore the compound's potential as an anti-cancer agent and highlight its relevance in oncology research.
Furthermore, the morpholino sulfonyl group has been associated with enhanced binding affinities in several drug candidates, making it a valuable feature for designing molecules with improved therapeutic profiles. The structural flexibility provided by this group allows for optimal interactions with target proteins, potentially leading to more effective drug candidates. This characteristic has been observed in other compounds featuring similar modifications, reinforcing the hypothesis that N-Methyl-2-(morpholinosulfonyl)benzylamine may also exhibit strong binding capabilities.
The development of novel drugs often involves iterative processes of design, synthesis, and testing to optimize efficacy and safety profiles. The case of N-Methyl-2-(morpholinosulfonyl)benzylamine exemplifies this approach by integrating structural modifications based on recent scientific findings. By leveraging cutting-edge synthetic techniques and biological assays, researchers can rapidly assess the potential of new compounds like this one. This rapid iteration is essential for advancing drug discovery efforts and bringing new therapies to patients more efficiently.
The future prospects for N-Methyl-2-(morpholinosulfonyl)benzylamine are promising, given its unique structural features and positive preliminary results. Further research is needed to fully elucidate its mechanism of action and explore its potential in clinical settings. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
941717-08-4 (N-Methyl-2-(morpholinosulfonyl)benzylamine) Related Products
- 933989-32-3(3-(morpholine-4-sulfonyl)phenylmethanamine)
- 2138259-67-1(2-(Ethanesulfonyl)-8,8-difluoro-2,6-diazaspiro[3.4]octane)
- 1021106-77-3(N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide)
- 2172434-71-6(tert-butyl 3-(fluorosulfonyl)methyl-4-(thiophen-3-yl)pyrrolidine-1-carboxylate)
- 17651-38-6(5-phenylpent-4-ene-1-thiol)
- 53439-81-9(benzo[c][1,8]naphthyridin-6(5H)-one)
- 1152185-58-4(Montelukast Sulfoxide(Mixture of Diastereomers))
- 55794-85-9(N-butyl-3-methylcyclohexan-1-amine)
- 924145-18-6(3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)




